molecular formula C8H11Cl2N3S B1457784 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride CAS No. 2098031-42-4

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride

Cat. No. B1457784
M. Wt: 252.16 g/mol
InChI Key: ZIRLSBVWQFXVJI-UHFFFAOYSA-N
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Description

The compound “2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile, N6-BOC protected” has a CAS Number of 150986-83-7 and a molecular weight of 279.36 . It is also known as tert-butyl 2-amino-3-cyano-4,7-dihydrothieno [2,3-c]pyridine-6 (5H)-carboxylate .


Synthesis Analysis

A series of substituted tetrahydrothieno pyridin-2-yl (THTP) derivatives was synthesized in one step using 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno [2,3-c]pyridine-3-carbonitrile with two different adjacent chloro- and nitro-substituted groups .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl 2-amino-3-cyano-4,7-dihydrothieno [2,3-c]pyridine-6 (5H)-carboxylate . The InChI code is 1S/C13H17N3O2S/c1-13(2,3)18-12(17)16-5-4-8-9(6-14)11(15)19-10(8)7-16/h4-5,7,15H2,1-3H3 .


Chemical Reactions Analysis

The compound has been found to have an antagonistic effect on R-PIA-mediated ERK1/2 phosphorylation .


Physical And Chemical Properties Analysis

The compound has a boiling point of 193-195 . The storage temperature is ambient temperature .

Scientific Research Applications

Synthetic Chemistry and Catalysis

Compounds with similar structures to 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride serve as versatile intermediates in synthetic chemistry. For example, pyranopyrimidine scaffolds, closely related to the pyridine and thieno groups, have been highlighted for their broad synthetic applications and bioavailability. These scaffolds have been intensively investigated for their applicability in medicinal and pharmaceutical industries, showcasing the importance of such heterocycles as key precursors for various bioactive molecules (Parmar, Vala, & Patel, 2023).

Biological and Pharmacological Research

The structural motifs found in 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride are prevalent in compounds with significant biological activities. For instance, pyrrolidine derivatives, which share a nitrogen heterocycle feature with the compound of interest, have been extensively studied for their potential in drug discovery. These compounds exhibit a wide range of biological activities, making them valuable in the treatment of human diseases and as building blocks for novel biologically active compounds (Li Petri et al., 2021).

Methodological Advances in Synthetic Chemistry

Advances in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines, from enaminoketones and enaminonitriles, underline the importance of nitrogen-containing heterocycles as versatile intermediates. These methodologies enable the construction of complex structures, demonstrating the utility of compounds like 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride in facilitating the synthesis of a wide array of heterocyclic compounds with potential biological activities (Negri, Kascheres, & Kascheres, 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The signal word is “Warning”. The hazard statements are H302, H312, and H332. The precautionary statements are P271, P260, and P280 .

properties

IUPAC Name

2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.2ClH/c9-3-6-5-1-2-11-4-7(5)12-8(6)10;;/h11H,1-2,4,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRLSBVWQFXVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(S2)N)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride
Reactant of Route 2
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride
Reactant of Route 3
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride
Reactant of Route 4
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride
Reactant of Route 5
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride
Reactant of Route 6
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride

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